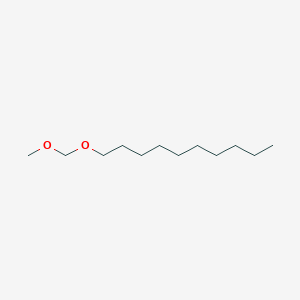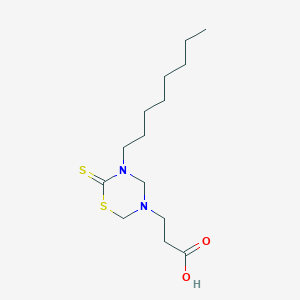![molecular formula C17H31NO B12543450 2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine CAS No. 142096-39-7](/img/structure/B12543450.png)
2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine is an organic compound belonging to the piperidine class It is characterized by its unique structure, which includes a piperidine ring substituted with four methyl groups and an octa-1,7-dien-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Substitution with Methyl Groups:
Attachment of the Octa-1,7-dien-3-yloxy Group: The final step involves the attachment of the octa-1,7-dien-3-yloxy group to the piperidine ring through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octa-1,7-dien-3-yloxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Oxone, hydrogen peroxide, or other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Hydroxylamines, nitroxides.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidines.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine has several scientific research applications:
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine involves its interaction with molecular targets and pathways. The compound can act as a radical scavenger, reacting with reactive oxygen species (ROS) to form stable radicals . This property makes it useful in studies related to oxidative stress and redox biology.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
2,2,6,6-Tetramethyl-4-piperidone: Used in the synthesis of nitroxide radicals.
4-Oxo-2,2,6,6-tetramethylpiperidinooxy: A stable paramagnetic product formed during the irradiation of TiO2 in aqueous suspensions.
Uniqueness
2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine is unique due to its specific substitution pattern and the presence of the octa-1,7-dien-3-yloxy group
Properties
CAS No. |
142096-39-7 |
|---|---|
Molecular Formula |
C17H31NO |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-4-octa-1,7-dien-3-yloxypiperidine |
InChI |
InChI=1S/C17H31NO/c1-7-9-10-11-14(8-2)19-15-12-16(3,4)18-17(5,6)13-15/h7-8,14-15,18H,1-2,9-13H2,3-6H3 |
InChI Key |
GKIVAAXXTNFSIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(CCCC=C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)
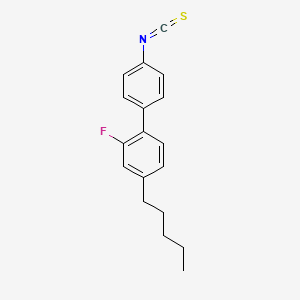
![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)

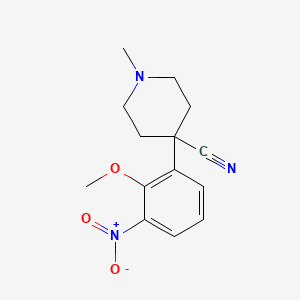
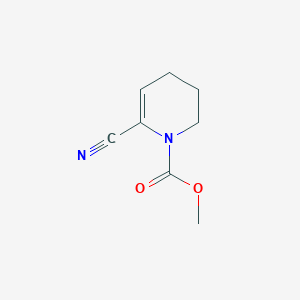

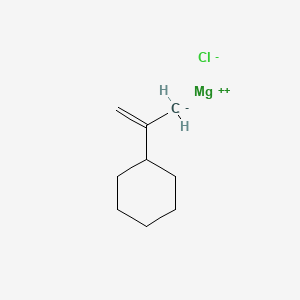
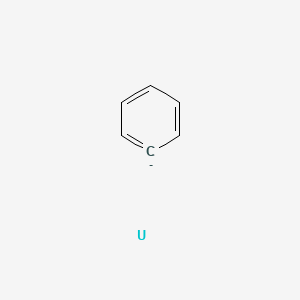
![2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene](/img/structure/B12543422.png)
